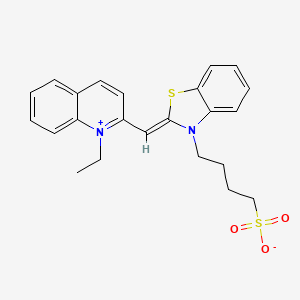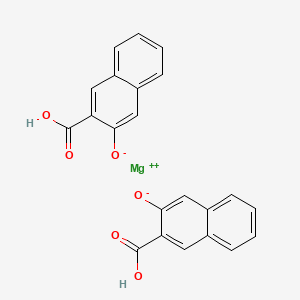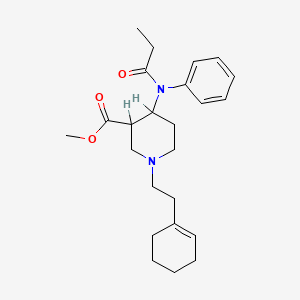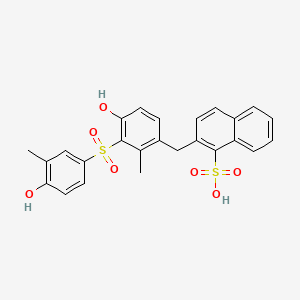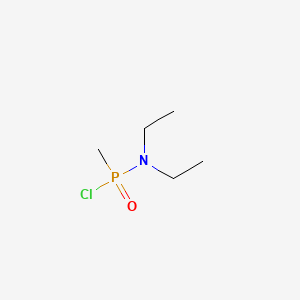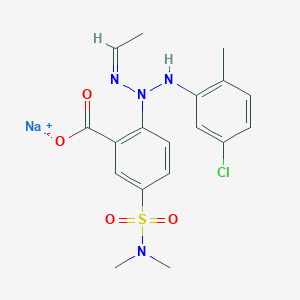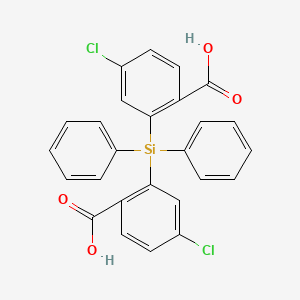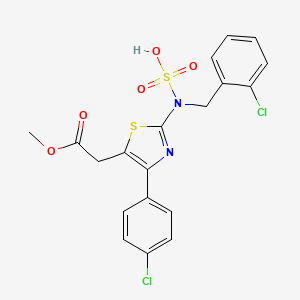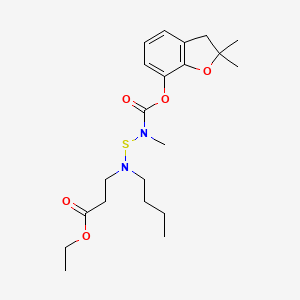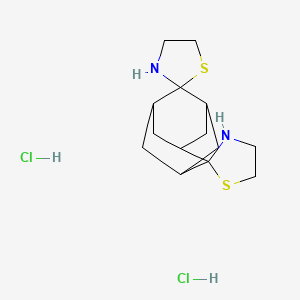
Dispiro(thiazolidine-2,2'-tricyclo(3.3.1.1(sup 3,7))decane-6',2''-thiazolidine), dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride is a complex organic compound characterized by its unique dispiro structure. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of thiazolidine rings and the tricyclo decane core contribute to its distinct chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the formation of the desired dispiro structure.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring purity, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- Spiro[1,3-thiazolidine-2,2’-tricyclo[3.3.1.1 3,7 ]decane] hydrochloride
- Tricyclo[3.3.1.1(3,7)]decane derivatives
Uniqueness
Dispiro(thiazolidine-2,2’-tricyclo(3.3.1.1(sup 3,7))decane-6’,2’'-thiazolidine), dihydrochloride is unique due to its dispiro structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
属性
CAS 编号 |
159553-27-2 |
|---|---|
分子式 |
C14H24Cl2N2S2 |
分子量 |
355.4 g/mol |
InChI |
InChI=1S/C14H22N2S2.2ClH/c1-3-17-13(15-1)9-5-11-7-10(13)8-12(6-9)14(11)16-2-4-18-14;;/h9-12,15-16H,1-8H2;2*1H |
InChI 键 |
ZDJNZHKPLAENFZ-UHFFFAOYSA-N |
规范 SMILES |
C1CSC2(N1)C3CC4CC2CC(C3)C45NCCS5.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


